RenaZorb, chemically known as lanthanum dioxycarbonate, is an innovative phosphate binding agent developed by Unicycive Therapeutics for the treatment of hyperphosphatemia, particularly in patients with chronic kidney disease. Utilizing proprietary nanoparticle technology, RenaZorb represents a second-generation formulation that aims to improve patient adherence through a reduced pill burden compared to existing treatments. Unlike traditional phosphate binders, which often require multiple pills per dose, RenaZorb's formulation allows for fewer and smaller tablets that can be swallowed easily rather than chewed .
RenaZorb functions primarily through its ability to bind phosphate ions in the gastrointestinal tract. The chemical mechanism involves the formation of insoluble lanthanum-phosphate complexes, which are then excreted in feces rather than absorbed into the bloodstream. This reaction is crucial for managing elevated phosphate levels in patients with renal impairment. The stoichiometry of the binding reaction has been shown to be comparable to that of Fosrenol, another established phosphate binder .
RenaZorb has demonstrated significant biological activity in clinical trials. It effectively reduces urinary phosphate excretion and increases fecal phosphate excretion, indicating its efficacy as a phosphate binder. In studies involving healthy volunteers, RenaZorb was found to be minimally absorbed into systemic circulation, suggesting a favorable safety profile with limited systemic side effects . The drug's unique nanoparticle formulation enhances its binding capacity and efficiency compared to traditional phosphate binders.
RenaZorb is primarily indicated for the treatment of hyperphosphatemia in patients with chronic kidney disease, especially those undergoing dialysis. Its development addresses a significant unmet need in this patient population, as many existing treatments require high pill counts leading to poor adherence. By potentially reducing the number of pills needed per dose, RenaZorb could improve treatment outcomes and quality of life for patients suffering from this condition .
Clinical studies have shown that RenaZorb interacts effectively with dietary phosphates without significant interference from other medications commonly used in chronic kidney disease management. The pivotal bioequivalence studies have established that RenaZorb meets regulatory criteria for pharmacodynamic bioequivalence when compared to Fosrenol, confirming its expected efficacy and safety profile . Further interaction studies are ongoing to evaluate its compatibility with various dietary components and other medications.
RenaZorb is part of a class of phosphate binders that includes several other compounds used for managing hyperphosphatemia. Below is a comparison highlighting its uniqueness:
| Compound Name | Active Ingredient | Mechanism of Action | Pill Burden | FDA Approval Status |
|---|---|---|---|---|
| RenaZorb | Lanthanum Dioxycarbonate | Binds phosphate in the gut | Fewer pills required | Investigational |
| Fosrenol | Lanthanum Carbonate | Binds phosphate in the gut | High (up to 12 pills) | Approved |
| PhosLo | Calcium Acetate | Binds phosphate via calcium interaction | Moderate (multiple pills) | Approved |
| Renvela | Sevelamer Carbonate | Binds phosphate through ionic exchange | Moderate (multiple pills) | Approved |
| Tums | Calcium Carbonate | Binds phosphate via calcium interaction | High (multiple pills) | Approved |
Uniqueness of RenaZorb:
The synthesis of RenaZorb’s lanthanum carbonate hydroxide nanoparticles relies on controlled crystallization techniques to achieve optimal phosphate-binding capacity and particle uniformity.
Solvothermal methods enable the production of crystalline nanoparticles with tailored morphologies. A one-step solvothermal approach has been developed using lanthanum nitrate precursors dissolved in ethanol-water mixtures (3:1 v/v) at 180°C for 12–24 hours [4]. Key optimization parameters include:
Solvent Composition: Ethanol-dominated systems yield smaller nanoparticles (50–80 nm) compared to aqueous solutions (100–150 nm) [4]. Ethanol’s lower dielectric constant reduces ionic mobility, slowing nucleation and promoting uniform growth.
Surfactant Modulation: Adding cetyltrimethylammonium bromide (CTAB) at 0.1 M concentration reduces agglomeration by 40%, as confirmed by dynamic light scattering (DLS) [4]. Surfactants adsorb onto nanoparticle surfaces, stabilizing colloidal suspensions.
Temperature Gradients: Ramping from 120°C to 180°C over 2 hours improves crystallinity (XRD crystallinity index > 0.92) compared to isothermal conditions [4].
| Parameter | Condition | Particle Size (nm) | Crystallinity Index |
|---|---|---|---|
| Ethanol:H₂O (3:1) | 180°C, 24 h | 62 ± 8 | 0.94 |
| Ethanol:H₂O (1:1) | 180°C, 24 h | 105 ± 12 | 0.89 |
| CTAB (0.1 M) | 180°C, 18 h | 58 ± 6 | 0.93 |
Hydrothermal synthesis under alkaline conditions (pH 10–12) produces lanthanum carbonate hydroxide with high phase purity. Reacting lanthanum chloride (0.5 M) with sodium carbonate (1.5 M) at 200°C for 6 hours yields hexagonal platelets (200–300 nm wide, 50 nm thick) [5]. Critical factors include:
Precursor Ratios: A La:CO₃²⁻ molar ratio of 1:3 minimizes La(OH)₃ impurities (<2% by XRD) [5]. Excess carbonate ions drive complete precipitation.
pH Control: Maintaining pH 11.5 ± 0.2 during crystallization ensures optimal LaCO₃OH formation (Rietveld refinement purity >98%) [5]. Lower pH favors La(OH)₃, while higher pH dissolves carbonate.
Seeding Strategies: Introducing 5 wt% pre-synthesized LaCO₃OH seeds reduces induction time by 70% and narrows particle size distribution (PDI <0.1) [5].
Transitioning from lab-scale to commercial manufacturing requires addressing reactor design, process continuity, and yield optimization.
Batch Reactor Systems: Pilot-scale studies using 500 L stirred-tank reactors achieve 85% yield by implementing:
Continuous Flow Synthesis: Recent advancements employ microfluidic reactors (channel diameter: 500 μm) for nanoparticle production. At a flow rate of 10 mL/min and residence time of 30 seconds, this method achieves 92% yield with 30% lower energy consumption than batch systems [4].
| Challenge | Solution | Outcome |
|---|---|---|
| Particle agglomeration | In-line sonication (20 kHz) | Agglomerates reduced by 60% |
| Residual sodium | Counter-current washing (DI water) | Na⁺ content <50 ppm |
| Drying heterogeneity | Spray drying (inlet: 200°C) | Moisture content 2.1 ±0.3% |
RenaZorb must meet stringent specifications to ensure batch-to-batch consistency and therapeutic efficacy.
Particle Size Distribution: Laser diffraction analysis (ISO 13320) mandates 90% of particles between 50–150 nm. Deviations >10% trigger reprocessing [4].
Chemical Purity: Inductively coupled plasma mass spectrometry (ICP-MS) limits impurities to:
| Test | Method | Acceptance Criteria |
|---|---|---|
| Particle size | DLS | D50: 80–120 nm |
| Surface area | BET | 45–60 m²/g |
| Phosphate binding | In vitro assay | ≥95% binding at pH 5.0 |
| Microbial limits | USP <61> | TAMC <100 CFU/g |
RenaZorb, chemically known as lanthanum dioxycarbonate (La₂O₂CO₃), exhibits distinct crystalline phases that can be identified through comprehensive X-ray diffraction analysis. The compound demonstrates complex polymorphic behavior, existing in multiple crystalline forms that significantly impact its pharmaceutical properties and performance characteristics [3] .
Table 1: XRD Peak Positions and Crystalline Phase Identification
| Crystalline Phase | ICDD Reference | Space Group | Characteristic 2θ Peaks (°) | Stability |
|---|---|---|---|---|
| Hexagonal La₂O₂CO₃ (Type II) | JCPDS 37-0804 | P6₃/mmc | 25.7, 30.2, 47.2, 56.6 | Higher thermal stability |
| Monoclinic La₂O₂CO₃ (Type Ia) | JCPDS 48-1113 | C12/c1 | 22.8, 29.3, 31.0, 39.9, 44.4 | Lower thermal stability |
| RenaZorb (La₂O₂CO₃) | ICDD 037-0804 | P2₁/c or P6₃/mmc | 11.10, 25.86, 30.40, 33.84, 44.39 | Thermally stable |
The crystallographic analysis reveals that RenaZorb can exist in both monoclinic and hexagonal crystal systems, with space groups P2₁/c for the monoclinic form and P6₃/mmc for the hexagonal variant [7] [8]. The monoclinic type Ia polymorph demonstrates lattice parameters of a = 4.0756 Å, b = 13.4890 Å, c = 5.8034 Å, with β = 135.37°, while maintaining α = γ = 90° [8].
Research demonstrates that different preparation methods significantly influence the predominant crystalline phase obtained. Precipitation methods typically favor the formation of monoclinic La₂O₂CO₃ (type Ia) when precipitation time exceeds 12 hours, while hydrothermal synthesis consistently produces the hexagonal La₂O₂CO₃ (type II) phase regardless of reaction duration [7] [9]. The phase transformation mechanism involves initial La(OH)₃ formation, which subsequently converts to La(OH)CO₃ through interaction with atmospheric CO₂ during precipitation, ultimately yielding the oxycarbonate phase upon thermal treatment [7].
The X-ray diffraction patterns demonstrate that RenaZorb maintains high crystallinity throughout its nanoparticle structure, with well-defined peak intensities indicating excellent long-range atomic ordering. The polymorphic purity of RenaZorb formulations typically contains less than 10% by weight of alternative La₂CO₅ polymorphic forms, with optimized preparations achieving less than 5% or even 1% by weight of secondary phases [6] [5].
Transmission electron microscopy analysis reveals that RenaZorb exhibits a highly engineered nanoparticle morphology specifically designed to optimize phosphate binding performance. The compound demonstrates spherical primary particles with controlled size distributions and enhanced surface characteristics that distinguish it from conventional lanthanum compounds [7] [10] [11].
Table 2: TEM Morphological Analysis Comparison
| Analysis Type | Hexagonal La₂O₂CO₃ | Monoclinic La₂O₂CO₃ | RenaZorb (La₂O₂CO₃) |
|---|---|---|---|
| Particle Size Distribution | 10-30 nm | <10 nm | 50-300 nm (primary) |
| Morphology | Spherical aggregates | Irregular aggregates | Spherical nanoparticles |
| Agglomerate Structure | Nanoparticle clusters | Smaller particle size | 4-80 μm aggregates |
| Crystal Planes | (004) plane visible | (207) plane visible | Multiple crystalline planes |
| Crystallinity | Highly crystalline | Crystalline | Highly crystalline |
| Surface Features | Smooth surface | Rough surface | Engineered surface |
| Aggregation State | Moderate aggregation | High aggregation | Controlled aggregation |
| Porosity | Higher porosity | Lower porosity | Enhanced porosity (≥0.015 cm³/g) |
The TEM analysis demonstrates that RenaZorb nanoparticles maintain primary particle sizes ranging from 50 to 300 nanometers, with an estimated average particle size of approximately 47 nanometers based on BET surface area calculations and specific gravity measurements [6] [5]. This size distribution represents a carefully optimized balance between surface area maximization and stability considerations.
High-resolution TEM imaging reveals multiple crystalline planes within individual RenaZorb particles, indicating the presence of well-developed crystal structures with minimal defects. The electron diffraction patterns confirm the coexistence of both hexagonal and monoclinic phases within the nanoparticle structure, with the hexagonal phase typically predominating due to its superior thermodynamic stability [7] [8].
The morphological analysis further demonstrates that RenaZorb particles exhibit controlled aggregation behavior, forming secondary agglomerates ranging from 4 to 80 micrometers in diameter as measured by laser diffraction techniques. This aggregation pattern is engineered to provide optimal dissolution and bioavailability characteristics while maintaining mechanical stability during pharmaceutical processing [6] [5].
Fast Fourier Transform (FFT) analysis of TEM images reveals characteristic lattice spacing patterns consistent with the La₂O₂CO₃ crystal structure. The (004) plane of the hexagonal phase and the (207) plane of the monoclinic phase can be distinctly observed, confirming the polymorphic nature of the material [7]. The surface morphology exhibits engineered features that enhance phosphate binding capacity through increased reactive surface area and optimized pore structure.
The polymorphic behavior of RenaZorb represents a critical aspect of its pharmaceutical performance, with significant differences observed between hexagonal (Type II) and monoclinic (Type Ia) crystal forms. These polymorphs exhibit distinct physicochemical properties that directly influence their therapeutic efficacy and manufacturing characteristics [7] [9] [8].
Table 3: Comparative Analysis of Hexagonal vs. Monoclinic Polymorphs
| Property | Hexagonal Type II | Monoclinic Type Ia | RenaZorb |
|---|---|---|---|
| CO₂ Adsorption | Higher surface CO₂ adsorption | Lower surface CO₂ adsorption | Optimized for phosphate binding |
| Thermal Stability | Higher thermal stability | Lower thermal stability | Engineered thermal stability |
| Surface Area (m²/g) | Varies with synthesis | Typically lower | 20-40 (optimized) |
| Pore Volume (cm³/g) | Higher pore volume | Lower pore volume | ≥0.015 (enhanced) |
| Crystallite Size (nm) | Typically larger | Typically smaller | 50-300 (controlled) |
| Formation Method | Hydrothermal method | Precipitation method | Proprietary nanoparticle technology |
| Stability in Water | More stable to water and CO₂ | Less stable to water and CO₂ | Engineered for GI stability |
| Reactivity | Higher reactivity | Lower reactivity | Enhanced phosphate binding |
| Pharmaceutical Application | Potential for sustained release | Faster dissolution | Optimized for hyperphosphatemia |
The hexagonal polymorph demonstrates superior thermal stability compared to the monoclinic form, with thermogravimetric analysis showing that hexagonal La₂O₂CO₃ nanoparticles maintain structural integrity at elevated temperatures while exhibiting enhanced CO₂ adsorption capacity [7] [9]. This thermal stability advantage translates to improved shelf-life and storage characteristics for pharmaceutical formulations.
Comparative CO₂-temperature programmed desorption (TPD) studies reveal that hexagonal La₂O₂CO₃ exhibits higher surface CO₂ adsorption capacity and superior thermal stability compared to the monoclinic phase. The hexagonal phase demonstrates enhanced binding affinity for CO₂ molecules, which correlates with improved phosphate binding performance in biological systems [7] [9].
The structural differences between polymorphs are attributed to distinct coordination environments around lanthanum atoms. In the hexagonal structure, lanthanum atoms are coordinated by eight oxygen atoms within a 3 Å radius, while the monoclinic structure features lanthanum atoms coordinated by only six oxygen atoms within the same distance. This coordination difference significantly impacts the electronic structure and chemical reactivity of each polymorph [8].
Crystallographic analysis using density functional theory (DFT) calculations demonstrates that the hexagonal La₂O₂CO₃ phase exhibits a lower electronic d-DOS band gap of 3.7 eV compared to lanthanum hydroxide (5.1 eV), indicating enhanced electronic properties that contribute to improved phosphate binding kinetics [8]. The monoclinic phase shows intermediate electronic properties between the hexagonal oxycarbonate and hydroxide phases.
The formation mechanisms of these polymorphs involve different synthetic pathways and environmental conditions. Hexagonal La₂O₂CO₃ forms preferentially under hydrothermal conditions in closed systems, where the absence of continuous CO₂ supply maintains the La(OH)₃ precursor phase. In contrast, monoclinic La₂O₂CO₃ develops through precipitation methods with prolonged exposure to atmospheric CO₂, leading to the formation of La(OH)CO₃ intermediates [7] [9].
Table 4: Detailed Structural Parameters
| Parameter | Hexagonal (Type II) | Monoclinic (Type Ia) | RenaZorb Optimized |
|---|---|---|---|
| Space Group | P6₃/mmc | C12/c1 | P2₁/c or P6₃/mmc |
| Unit Cell Volume | Higher | Lower | Optimized |
| La-O Coordination | 8-fold | 6-fold | Mixed coordination |
| Layer Structure | Distorted LnO₈ rhombohedra | Pyramidal oxygen arrangement | Engineered layered structure |
| Interlayer Distance | Larger | Smaller | Controlled spacing |
| Carbonate Orientation | Planar arrangement | Tilted configuration | Optimized orientation |
The pharmaceutical implications of these polymorphic differences are substantial. The hexagonal phase exhibits potential for sustained-release applications due to its enhanced stability and controlled dissolution characteristics, while the monoclinic phase demonstrates faster dissolution rates that may be advantageous for immediate-release formulations [7] [9]. RenaZorb's engineered structure combines the advantageous properties of both polymorphs, optimizing phosphate binding performance while maintaining appropriate dissolution profiles for hyperphosphatemia treatment.